molecular formula C9H16O4S B13170335 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid

4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid

Cat. No.: B13170335
M. Wt: 220.29 g/mol
InChI Key: ZVMKJARMMLQROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and an ethanesulfonyl (-SO₂C₂H₅) substituent at position 4. Ethanesulfonyl groups are electron-withdrawing, enhancing the acidity of the carboxylic acid and influencing solubility and reactivity.

Properties

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

4-ethylsulfonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H16O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

ZVMKJARMMLQROB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CCC(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular properties, and applications of 4-(ethanesulfonyl)cyclohexane-1-carboxylic acid and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound -SO₂C₂H₅ C₉H₁₆O₄S 236.29 Hypothesized: Enzyme inhibition, drug design (analogous to sulfonamides)
4-Sulfamoylcyclohexane-1-carboxylic acid -SO₂NH₂ C₇H₁₃NO₄S 223.25 Cancer research (topological indices predict bioactivity)
4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid -C₆H₄Cl C₁₃H₁₅ClO₂ 238.71 Crystallography studies, structural analysis
Tranexamic acid (4-(Aminomethyl)cyclohexane-1-carboxylic acid) -CH₂NH₂ C₈H₁₅NO₂ 157.21 Antifibrinolytic agent (clinical use for hemorrhage control)
SMCC (4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid NHS ester) -CH₂N(C(O)C₂H₂O₂) (maleimide-NHS) C₁₄H₁₆N₂O₆ 308.29 Bioconjugation (protein labeling, antibody-drug conjugates)
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid -CF₃ C₈H₁₁F₃O₂ 196.17 Fluorinated drug intermediates (enhanced metabolic stability)
4-[(2,4-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid -CH₂NHSO₂C₆H₃Cl₂ C₁₄H₁₆Cl₂N₂O₄S 395.26 Cancer therapy (sulfonamide derivatives with predicted antitumor activity)

Physicochemical Properties and Reactivity

  • Electron-Withdrawing Effects: Ethanesulfonyl (-SO₂C₂H₅) and sulfamoyl (-SO₂NH₂) groups increase the acidity of the carboxylic acid (pKa ~2–3) compared to non-substituted analogs. This enhances solubility in polar solvents and reactivity in esterification or amidation reactions .
  • Lipophilicity : Ethanesulfonyl derivatives exhibit moderate lipophilicity (logP ~1.5–2.5), whereas trifluoromethyl (-CF₃) substituents (logP ~2.8) increase membrane permeability, as seen in fluorinated drug candidates .
  • Steric Effects : Bulky substituents like naphthalene sulfonamido groups (e.g., in ) may hinder binding to target proteins compared to smaller groups like ethanesulfonyl .

Research Findings and Trends

  • Topological Indices : Studies on sulfonamide derivatives () use degree-based topological indices (e.g., Wiener index) to correlate molecular structure with bioactivity, suggesting ethanesulfonyl compounds could be similarly modeled for drug discovery .
  • Crystallography : Single-crystal analyses (e.g., ) reveal that substituents like chlorophenyl groups induce specific packing patterns, which could guide the design of ethanesulfonyl derivatives for solid-state applications .

Biological Activity

4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid (ESC) is a compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring substituted with an ethanesulfonyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and interaction with biological molecules.

The biological activity of ESC can be attributed to its ability to interact with various molecular targets within the body. The sulfonyl group enhances the compound's solubility and reactivity, allowing it to participate in enzymatic reactions and potentially inhibit specific pathways.

Key Mechanisms:

  • Enzyme Inhibition : ESC may inhibit enzymes involved in metabolic pathways, similar to other cyclohexane derivatives known for their inhibitory effects on diacylglycerol acyltransferase (DGAT) .
  • Cellular Interaction : The compound's structure allows it to interact with cell membranes and intracellular targets, influencing cellular signaling pathways.

Antidiabetic Potential

Research indicates that ESC may have antidiabetic properties, particularly through its interaction with DGAT enzymes. Inhibitors of DGAT are being studied for their role in reducing triglyceride levels and improving insulin sensitivity .

CompoundIC50 (nM)Effect
ESCTBDPotential DGAT inhibitor

Toxicity Studies

While the therapeutic potential is significant, toxicity studies are crucial for understanding the safety profile of ESC. Preliminary studies suggest that while it exhibits biological activity, further research is necessary to evaluate its long-term effects and potential side effects in vivo.

Case Studies

  • In Vitro Studies : A study investigating the effects of ESC on cultured adipocytes demonstrated a reduction in lipid accumulation, suggesting a role in modulating fat metabolism.
  • Animal Models : In a rodent model of obesity, administration of ESC resulted in decreased plasma triglyceride levels, supporting its potential as a therapeutic agent for metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.